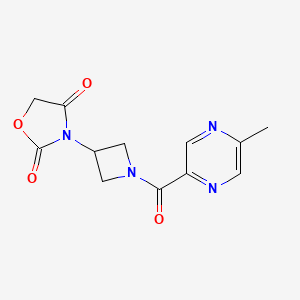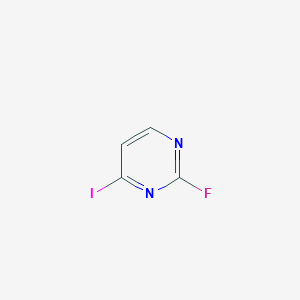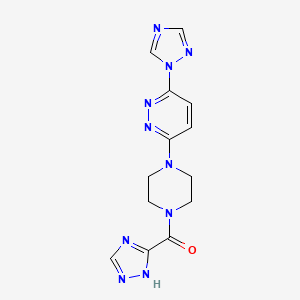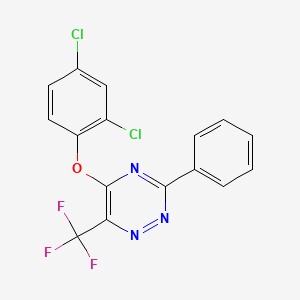
3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups, including a pyrazine ring, an azetidine ring, and an oxazolidine ring . Pyrazine is a heterocyclic aromatic organic compound, while azetidine and oxazolidine are types of heterocyclic amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s worth noting that azetidin-2-one derivatives have been synthesized as part of the development of new antibiotics . The azetidin-2-one ring is a key component of life-saving penicillin and cephalosporin antibiotics .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The rigidity of spirocyclic compounds, such as this one, often leads to a decrease in the conformational entropy penalty when interacting with potential molecular targets .Applications De Recherche Scientifique
Antiproliferative Activity
Oxazolidine-2,4-dione has demonstrated potent antiproliferative effects. Specifically, the compound 3-(prop-1-en-2-yl)azetidin-2-one (a derivative of oxazolidine-2,4-dione) exhibited remarkable activity against breast cancer cells (MCF-7), with an impressive IC50 value of 10 nM . Researchers are exploring its potential as an anticancer agent.
Heterocyclic Amino Acid Derivatives
Oxazolidine-2,4-dione derivatives, such as 3-(acetoxymethyl)azetidines , have been synthesized through aza-Michael addition reactions. These novel heterocyclic amino acid derivatives contain azetidine rings and exhibit diverse biological activities . Researchers are investigating their potential as building blocks for drug design.
Pharmacophore Subunit
Azetidine, a four-membered saturated heterocycle, serves as a pharmacophore subunit in various natural and synthetic compounds. Its presence contributes to the biological activity of these molecules. Researchers utilize azetidine-containing motifs for drug discovery and optimization .
Suzuki–Miyaura Cross-Coupling
The synthesis of novel heterocyclic amino acid derivatives involves the Suzuki–Miyaura cross-coupling reaction. Researchers combine brominated pyrazole–azetidine hybrids with boronic acids to diversify the structures of these compounds. This method allows for the introduction of functional groups and modification of biological properties .
Structural Characterization
Researchers confirm the structures of oxazolidine-2,4-dione derivatives using advanced spectroscopic techniques, including 1H-NMR, 13C-NMR, 15N-NMR, and 19F-NMR spectroscopy. High-resolution mass spectrometry (HRMS) further validates their chemical identities .
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-7-2-14-9(3-13-7)11(18)15-4-8(5-15)16-10(17)6-20-12(16)19/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYPLNCVHSNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Methylpyrazine-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluoro-4-methylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2466800.png)
![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B2466801.png)

![N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2466803.png)
![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)
![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)



![4-[(Oxolan-2-ylmethyl)imino]-1,4-dihydropyridine-2-carboxamide](/img/structure/B2466814.png)

